molecular formula C47H72O14 B1437485 3''-O-Desmethyldihydroavermectin B1a CAS No. 92137-95-6

3''-O-Desmethyldihydroavermectin B1a

Cat. No. B1437485
CAS RN: 92137-95-6
M. Wt: 861.1 g/mol
InChI Key: NMQZPTGPMUJFGY-ZHAVRHPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3’'-O-Desmethyldihydroavermectin B1a” is a chemical compound with the molecular formula C47H72O14. It is a derivative of avermectin, which is a group of drugs that occur naturally as a product of fermenting Streptomyces avermitilis, an actinomycetes, isolated from the soil .


Synthesis Analysis

The total synthesis of avermectin B1a, a closely related compound, has been achieved . The synthesis involved the construction of the hexahydrobenzofuran and spiroacetal segments, as well as the C8–C11 E,E-diene .


Molecular Structure Analysis

The molecular structure of “3’'-O-Desmethyldihydroavermectin B1a” is complex, with a molecular weight of 861.1 g/mol.

Scientific Research Applications

Genetic Engineering in Drug Production

Genetic engineering has been pivotal in advancing the production of drugs like ivermectin, a derivative of avermectin, which is significantly related to 3''-O-Desmethyldihydroavermectin B1a. The study by Zhang et al. (2006) exemplifies this by detailing the construction of ivermectin producers through domain swaps of avermectin polyketide synthase in Streptomyces avermitilis. This method has been suggested to potentially allow for the low-cost production of ivermectin, a drug important in human and veterinary medicine, through fermentation, circumventing the need for costlier chemical synthesis processes (Zhang et al., 2006).

Fermentation and Domain Exchange in Drug Synthesis

The work of Gaisser et al. (2003) further underscores the potential of genetic manipulation in drug production. Their research demonstrates the direct production of ivermectin-like drugs through domain exchange in the avermectin polyketide synthase of Streptomyces avermitilis. This method offers a more direct biological route to valuable drugs like ivermectin, bypassing the need for chemical hydrogenation processes, potentially making drug production more efficient and cost-effective (Gaisser et al., 2003).

Biotechnological Applications in Health and Diagnosis

The ability to engineer biological molecules opens avenues in diagnostics and treatment. For example, Charest-Morin & Marceau (2016) developed biotechnological fluorescent ligands of the Bradykinin B1 receptor. These ligands, composed of a fluorescent protein extended by a spacer peptide and a peptide agonist or antagonist, are designed for potential applications in diagnostic cytofluorometry, histology, and drug delivery. This innovation exemplifies the versatility of biotechnological approaches in developing diagnostic and therapeutic tools (Charest-Morin & Marceau, 2016).

Drug Delivery Mechanisms

The development of carriers for drug delivery, like the non-covalent peptide-based carrier described by Morris et al. (2007), is another key area. Their carrier, Pep-3, forms stable nano-size complexes with peptide-nucleic acid analogues and promotes efficient delivery into a variety of cell lines without cytotoxicity, showcasing the potential of peptide-based delivery technologies for therapeutic applications (Morris et al., 2007).

Mechanism of Action

Target of Action

3’'-O-Desmethyldihydroavermectin B1a, like other avermectins, primarily targets the glutamate-gated chloride channels in the muscle and nerve cells of invertebrates . These channels are crucial for the transmission of electrical impulses, and their modulation by avermectins leads to paralysis and death of the parasites .

Mode of Action

3’'-O-Desmethyldihydroavermectin B1a binds to the glutamate-gated chloride channels, causing an influx of chloride ions into the cell . This influx hyperpolarizes the cell membrane, preventing the transmission of electrical impulses and leading to paralysis and death of the parasite .

Biochemical Pathways

The production of 3’‘-O-Desmethyldihydroavermectin B1a involves several biochemical pathways. The compound is a derivative of avermectin, which is produced by the actinomycete Streptomyces avermitilis . The production of avermectin involves the synthesis of acyl-CoA precursors, which are then used to produce the avermectin molecule . The 3’‘-O-desmethylation of avermectin B1a results in the formation of 3’'-O-Desmethyldihydroavermectin B1a .

Pharmacokinetics

It is known that avermectins are generally poorly absorbed from the gastrointestinal tract, and they are extensively metabolized in the liver . The metabolites are excreted primarily in the feces .

Result of Action

The binding of 3’'-O-Desmethyldihydroavermectin B1a to the glutamate-gated chloride channels leads to paralysis and death of the parasite . This results in the elimination of the parasite from the host organism .

Action Environment

The action of 3’'-O-Desmethyldihydroavermectin B1a can be influenced by various environmental factors. For example, the presence of sediments and other particles in water can degrade avermectins, reducing their efficacy . Additionally, the bioavailability and efficacy of avermectins can be affected by the pH and temperature of the environment .

Safety and Hazards

Avermectins, including “3’'-O-Desmethyldihydroavermectin B1a”, can have unwanted effects or reactions, especially when administered indiscriminately, which include respiratory failure, hypotension, and coma .

Future Directions

Avermectin B1a, a closely related compound, has shown potential anti-proliferative and anticancer effects in HCT-116 cells via enhancing the stability of microtubules . This suggests that “3’'-O-Desmethyldihydroavermectin B1a” and other avermectin derivatives could be used as promising microtubule-targeting agents for the development of future anticancer drugs .

Biochemical Analysis

Biochemical Properties

3’‘-O-Desmethyldihydroavermectin B1a plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with gamma-aminobutyric acid (GABA) receptors, which are inhibitory neurotransmitter receptors in the vertebrate brain . This interaction enhances the inhibitory effects of GABA, leading to paralysis and death of parasites. Additionally, 3’'-O-Desmethyldihydroavermectin B1a binds to glutamate-gated chloride channels in invertebrates, causing an influx of chloride ions and hyperpolarization of the nerve cells, which results in paralysis .

Cellular Effects

3’‘-O-Desmethyldihydroavermectin B1a exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in neurotransmission and ion transport . By binding to GABA receptors and glutamate-gated chloride channels, 3’'-O-Desmethyldihydroavermectin B1a disrupts normal cellular signaling, leading to altered cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of 3’‘-O-Desmethyldihydroavermectin B1a involves its binding interactions with specific biomolecules. The compound binds to GABA receptors and glutamate-gated chloride channels, enhancing their inhibitory effects . This binding leads to an increased influx of chloride ions into the cells, causing hyperpolarization and subsequent paralysis of the parasites. Additionally, 3’'-O-Desmethyldihydroavermectin B1a inhibits certain enzymes involved in neurotransmission, further contributing to its anthelmintic and insecticidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’‘-O-Desmethyldihydroavermectin B1a have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that 3’'-O-Desmethyldihydroavermectin B1a can have sustained effects on cellular function, with prolonged exposure leading to persistent paralysis and death of parasites .

Dosage Effects in Animal Models

The effects of 3’'-O-Desmethyldihydroavermectin B1a vary with different dosages in animal models. At lower doses, the compound effectively paralyzes and kills parasites without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and hepatotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize efficacy while minimizing toxicity.

Metabolic Pathways

3’'-O-Desmethyldihydroavermectin B1a is involved in several metabolic pathways, including those related to its synthesis and degradation. The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolic pathways are crucial for the compound’s bioavailability and efficacy, as they influence its concentration and activity within the body .

Transport and Distribution

The transport and distribution of 3’‘-O-Desmethyldihydroavermectin B1a within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with P-glycoprotein, a transporter protein that affects its distribution and excretion . This interaction influences the localization and accumulation of 3’'-O-Desmethyldihydroavermectin B1a within different tissues, impacting its overall efficacy and toxicity .

Subcellular Localization

3’‘-O-Desmethyldihydroavermectin B1a exhibits specific subcellular localization, which is essential for its activity and function. The compound is primarily localized in the cell membrane, where it interacts with GABA receptors and glutamate-gated chloride channels . This localization is facilitated by targeting signals and post-translational modifications that direct 3’'-O-Desmethyldihydroavermectin B1a to specific compartments within the cell .

properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-12-[(2R,4S,5S,6S)-5-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H72O14/c1-10-24(2)42-27(5)16-17-46(61-42)22-33-19-32(60-46)15-14-26(4)41(58-38-21-36(53-9)43(30(8)56-38)59-37-20-35(48)40(50)29(7)55-37)25(3)12-11-13-31-23-54-44-39(49)28(6)18-34(45(51)57-33)47(31,44)52/h11-14,18,24-25,27,29-30,32-44,48-50,52H,10,15-17,19-23H2,1-9H3/b12-11-,26-14-,31-13?/t24-,25-,27-,29-,30-,32+,33-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQZPTGPMUJFGY-ZHAVRHPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)O)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H72O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

861.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3''-O-Desmethyldihydroavermectin B1a
Reactant of Route 2
3''-O-Desmethyldihydroavermectin B1a
Reactant of Route 3
3''-O-Desmethyldihydroavermectin B1a
Reactant of Route 4
3''-O-Desmethyldihydroavermectin B1a
Reactant of Route 5
3''-O-Desmethyldihydroavermectin B1a
Reactant of Route 6
3''-O-Desmethyldihydroavermectin B1a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.